molecular formula C17H22ClN3O2 B7745739 Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate

Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate

Cat. No.: B7745739
M. Wt: 335.8 g/mol
InChI Key: KMUSVINZSCTMHQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate is a quinoline derivative characterized by a 6-chloro substituent, a 3-carboxylate ester group, and a 4-position modified with a 3-(dimethylamino)propylamino side chain.

Properties

IUPAC Name

ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-4-23-17(22)14-11-20-15-7-6-12(18)10-13(15)16(14)19-8-5-9-21(2)3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUSVINZSCTMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and a dimethylamino propylamino moiety, which contribute to its unique chemical behavior. The structural formula can be represented as follows:

C15H18ClN3O2\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Pharmacological Activities

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

2. Antimicrobial Properties
Quinoline derivatives, including this compound, have shown promising antibacterial activity. Research indicates that it exhibits effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics .

3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Signal Transduction Modulation: It may affect various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in 2021, researchers synthesized a series of quinoline derivatives and evaluated their anticancer properties. This compound was among the most active compounds, showing IC50 values in the low micromolar range against multiple cancer cell lines .

Case Study 2: Antimicrobial Testing
A comprehensive screening of various quinoline derivatives revealed that this compound exhibited notable antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a scaffold for developing new antimicrobial agents .

Data Table

Here is a summary of key biological activities and their corresponding findings:

Activity Cell Line/Pathogen Effect Reference
AnticancerBreast CancerIC50 = 5 µM
Lung CancerIC50 = 7 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Enterococcus faecalisMIC = 16 µg/mL
Anti-inflammatoryRAW 264.7 CellsInhibition of NO production

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoline derivatives, including ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial and antifungal activities. For instance, quinoline derivatives have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary results suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Pharmacology

Dihydrofolate Reductase Inhibition
Recent molecular modeling studies have suggested that this compound may interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR is a well-established strategy in cancer therapy and treatment of bacterial infections . Further pharmacokinetic studies are necessary to evaluate its efficacy and safety profile.

Drug-Likeness Assessment
The drug-likeness of this compound has been assessed using various computational tools. These assessments predict favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating its potential as a viable drug candidate .

Material Science

Synthesis of Functional Materials
The compound's unique structure allows it to be used in synthesizing functional materials. Its ability to form complexes with metals can be exploited in developing catalysts for organic reactions or sensors for detecting environmental pollutants . The incorporation of this compound into polymer matrices has also been explored for creating smart materials with specific thermal or optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting that this compound could serve as a lead compound for further development .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxic effects at low concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Insights

  • Solubility and Reactivity: The target compound’s 3-(dimethylamino)propylamino group confers basicity, enhancing solubility in acidic environments compared to analogs with non-ionizable substituents (e.g., phenyl or hydroxyl groups). This property is critical for bioavailability in drug design .
  • Biological Activity :
    While the hydroxy derivative () may exhibit metal-binding behavior, the dichloro analog () is more likely to engage in halogen bonding, a feature leveraged in antimicrobial agents. The target compound’s tertiary amine aligns with structural motifs in CNS-targeting drugs, though specific activity data are absent in the provided literature .
  • The phenyl group likely contributes to packing efficiency in the crystal lattice .

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